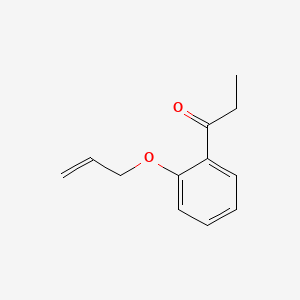
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)-, also known by its IUPAC name 1-[2-(prop-2-en-1-yloxy)phenyl]propan-1-one, is an organic compound with the molecular formula C12H14O2 . This compound is characterized by the presence of a propanone group attached to a phenyl ring, which is further substituted with a propenyloxy group. It is a liquid at room temperature and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- can be compared with other similar compounds such as:
1-Phenyl-1-propanone: This compound lacks the propenyloxy group and has different chemical properties and reactivity.
2-Propen-1-one, 1-phenyl-:
1-Phenyl-2-propanone:
These comparisons highlight the unique structural features and reactivity of 1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)-, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
142819-94-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-prop-2-enoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h3,5-8H,1,4,9H2,2H3 |
InChI Key |
XPHJGGYXHMULDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


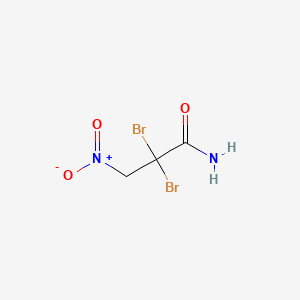
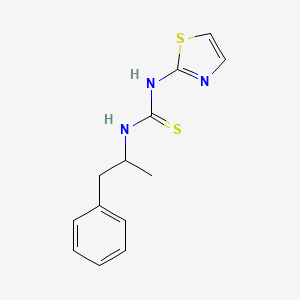
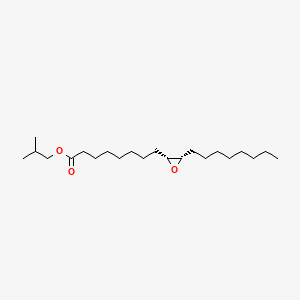
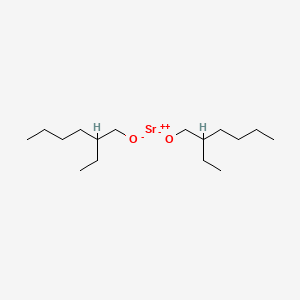
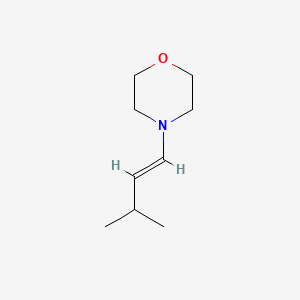
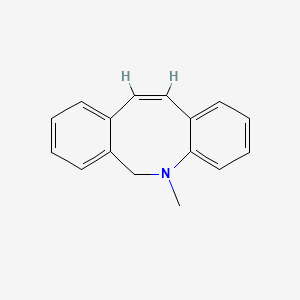

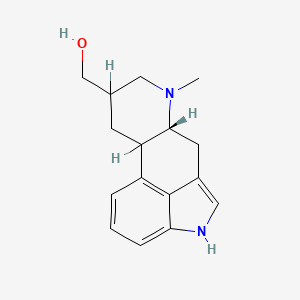
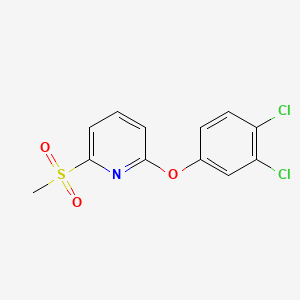
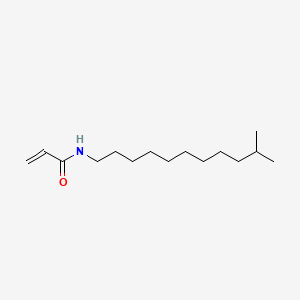

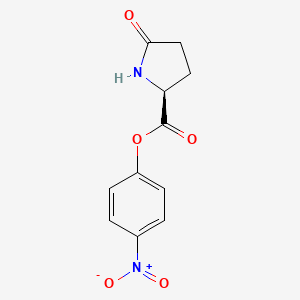
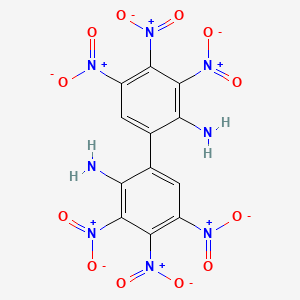
![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
